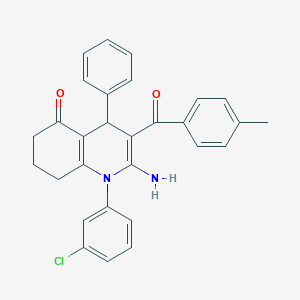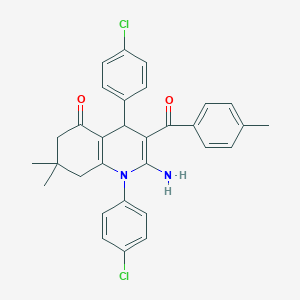![molecular formula C27H24N4O5S B304430 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide is a novel chemical compound that has garnered attention in the field of scientific research due to its potential applications in various areas.
科学的研究の応用
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide has been studied for its potential applications in various areas of scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Another area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
作用機序
The mechanism of action of this compound is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of the protein kinase B (AKT) and mammalian target of rapamycin (mTOR) pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. Specifically, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the expression of various genes involved in cancer cell growth and survival.
実験室実験の利点と制限
One advantage of using this compound in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, one limitation is the lack of information on its safety profile and potential side effects.
将来の方向性
There are several future directions for research on this compound. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its safety profile and potential side effects. Additionally, studies are needed to investigate its potential as a drug delivery system for other therapeutic agents.
合成法
The synthesis of this compound involves a multi-step process that requires the use of various reagents and solvents. The method typically involves the reaction of 3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinethiol with 5-methyl-3-isoxazolylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
特性
製品名 |
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide |
|---|---|
分子式 |
C27H24N4O5S |
分子量 |
516.6 g/mol |
IUPAC名 |
2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C27H24N4O5S/c1-16-10-24(31-36-16)30-25(32)15-37-27-20(14-28)19(13-21(29-27)17-8-6-5-7-9-17)18-11-22(33-2)26(35-4)23(12-18)34-3/h5-13H,15H2,1-4H3,(H,30,31,32) |
InChIキー |
KLPUTDBEIKTTEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
正規SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)
